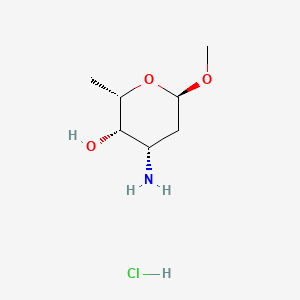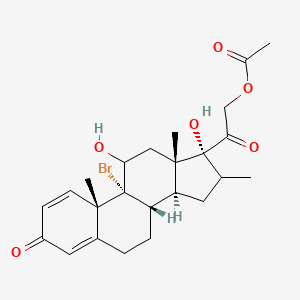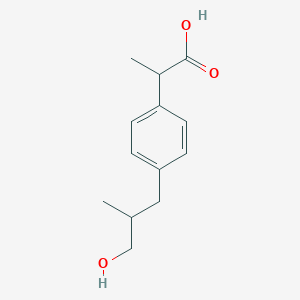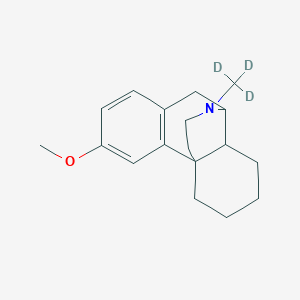
4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine, commonly known as 4-MMC or Mephedrone, is a synthetic cathinone that belongs to the amphetamine family. It is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. The chemical structure of 4-MMC is similar to that of cathinone, which is found in the khat plant.
Mechanism Of Action
The mechanism of action of 4-MMC involves its interaction with the monoamine transporters in the brain. It is believed to act as a substrate for the transporters, causing them to release dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the euphoric effects of the drug.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-MMC include increased heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to reduced blood flow to vital organs. The drug has been shown to produce both stimulant and hallucinogenic effects, with users reporting feelings of euphoria, increased sociability, and altered perception of time and space.
Advantages And Limitations For Lab Experiments
The advantages of using 4-MMC in lab experiments include its potent stimulant effects, which can be used to study the mechanisms of action of other drugs. It can also be used to study the effects of dopamine, norepinephrine, and serotonin on the brain. However, the limitations of using 4-MMC in lab experiments include its potential for abuse and addiction. It is also a relatively new drug, and its long-term effects on the brain and body are not yet fully understood.
Future Directions
The future directions for research on 4-MMC include studying its potential as a treatment for depression, anxiety, and other psychiatric disorders. It can also be used to study the mechanisms of action of other drugs and to develop new treatments for addiction. Further research is needed to fully understand the long-term effects of 4-MMC on the brain and body, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, 4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine, commonly known as 4-MMC or Mephedrone, is a synthetic cathinone that has gained popularity in recent years due to its euphoric effects. The synthesis method of 4-MMC is relatively simple and can be carried out using readily available reagents. The research on 4-MMC has been focused on its potential use as a treatment for depression, anxiety, and other psychiatric disorders. The mechanism of action of 4-MMC involves its interaction with the monoamine transporters in the brain, leading to an increase in the levels of dopamine, norepinephrine, and serotonin. The drug has both stimulant and hallucinogenic effects, with users reporting feelings of euphoria, increased sociability, and altered perception of time and space. Further research is needed to fully understand the long-term effects of 4-MMC on the brain and body, as well as its potential for abuse and addiction.
Synthesis Methods
The synthesis method of 4-MMC involves the reaction of 4-methylpropiophenone with methcathinone in the presence of hydrogen chloride gas. The resulting product is then treated with sodium hydroxide to form 4-MMC. The synthesis method of 4-MMC is relatively simple and can be carried out using readily available reagents.
Scientific Research Applications
4-MMC has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent stimulant that increases the release of dopamine, norepinephrine, and serotonin in the brain. It has also been shown to produce effects similar to those of amphetamines and cocaine. The research on 4-MMC has been focused on its potential use as a treatment for depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14/h11-15H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMYWQZUIRTDLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2CCC(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-methylcyclohexyl)cyclohexan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

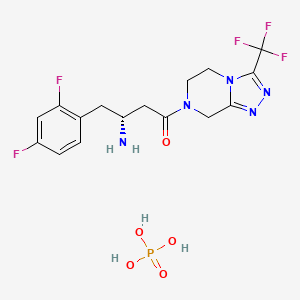

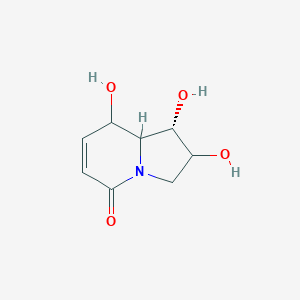
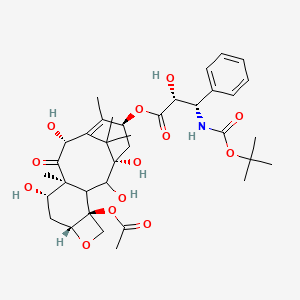
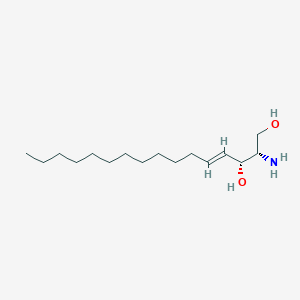
![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester](/img/structure/B1141325.png)
